molecular formula C16H21NO3 B8046435 butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate

butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate

Cat. No.: B8046435
M. Wt: 275.34 g/mol
InChI Key: AEWIFDUYUDCSAZ-AWEZNQCLSA-N
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Description

Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate is a complex organic compound that plays a significant role in various scientific and industrial fields. Its structure comprises a butyl ester linked to a chiral center, with a phenyl group and a prop-2-enoylamino side chain. This unique configuration imparts distinct chemical properties and reactivity, making it a compound of interest in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the following steps:

  • Esterification: : Reacting (2S)-3-phenyl-2-(prop-2-enoylamino)propanoic acid with butanol in the presence of an acid catalyst to form the ester bond.

  • Enoylation: : Introducing the prop-2-enoyl group through a suitable acylation reaction.

  • Purification: : Utilizing chromatography techniques to isolate and purify the desired ester.

Industrial production methods often employ optimized reaction conditions, such as higher temperatures or the use of continuous flow reactors, to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized to introduce functional groups or modify existing ones.

  • Reduction: : Reduction reactions can alter the compound's functional groups, impacting its reactivity and applications.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or enoyl groups.

Common Reagents and Conditions

Typical reagents and conditions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogens, nucleophiles like hydroxide or amines.

Major Products

The major products depend on the specific reactions but often include modified esters, amides, or carboxylic acids.

Scientific Research Applications

Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate has broad applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential interactions with biological targets, such as enzymes or receptors.

  • Medicine: : Explored for therapeutic uses, including anti-inflammatory or anticancer properties.

  • Industry: : Employed in the production of fine chemicals and materials due to its versatile reactivity.

Mechanism of Action

The mechanism of action typically involves interaction with specific molecular targets. For example, it may act as an inhibitor or activator of enzymes, binding to active sites or allosteric sites. The pathways involved can include signal transduction or metabolic pathways, depending on the application context.

Comparison with Similar Compounds

Butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate stands out among similar compounds due to its unique combination of structural features and reactivity. Similar compounds include:

  • Ethyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate: : Lacks the butyl ester, which can alter its solubility and reactivity.

  • Butyl (2S)-3-phenyl-2-(acrylamido)propanoate: : Has a different amide side chain, impacting its chemical behavior and applications.

  • Methyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate: : The smaller ester group influences its physical properties and reactivity.

Each of these compounds, while similar in structure, presents unique attributes that can be advantageous depending on the specific application or desired outcome.

Conclusion

This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique structural features enable a range of chemical reactions and interactions, making it a significant subject of study in various fields.

Properties

IUPAC Name

butyl (2S)-3-phenyl-2-(prop-2-enoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-3-5-11-20-16(19)14(17-15(18)4-2)12-13-9-7-6-8-10-13/h4,6-10,14H,2-3,5,11-12H2,1H3,(H,17,18)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWIFDUYUDCSAZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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